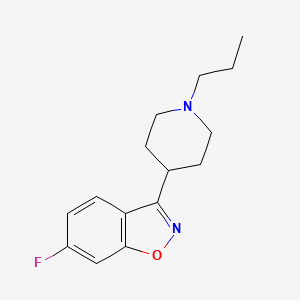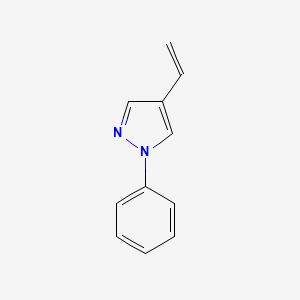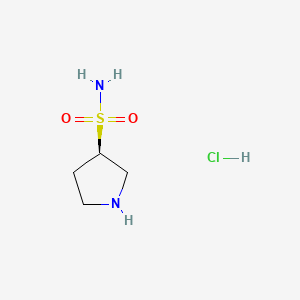
3-(3-Methoxy-2-nitrophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenyl ring attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: 3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-methoxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-methoxy-2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
3-(3-ethoxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-8-4-2-3-7(5-6-9(12)13)10(8)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+ |
Clé InChI |
MSMFTNWJLRPBHC-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1[N+](=O)[O-])C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)
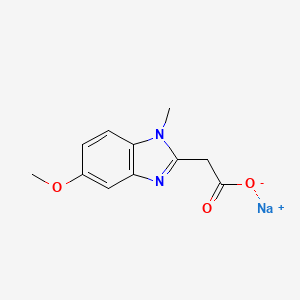
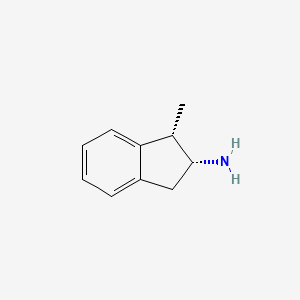
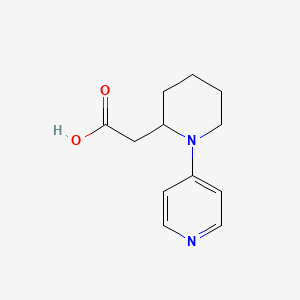
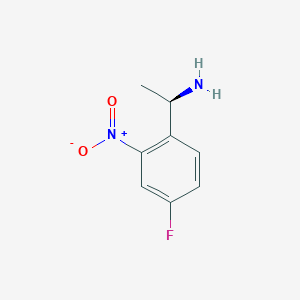
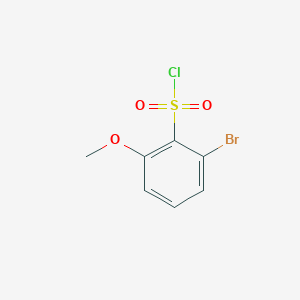
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
